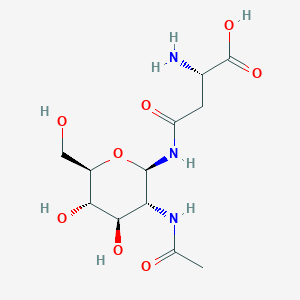

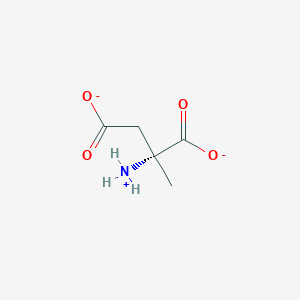

(R)-(-)-2-Amino-2-methylbutanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under standard conditions) and its role or uses in industry or biological systems.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen

-

Antioxidant in General Health

- R-ALA is a powerful antioxidant that plays a crucial role in maintaining the overall health of the human body . It is unique among antioxidants because it is both water and fat soluble, allowing it to easily penetrate and protect different types of cells and tissues throughout the body .

- R-ALA is considered to be a vital antioxidant due to its ability to neutralize harmful free radicals, which are highly reactive molecules that can cause damage to cells and contribute to the development of various diseases .

-

Regeneration of Other Antioxidants

- One of the most notable functions of R-ALA is its ability to regenerate and recycle other antioxidants, such as vitamins C and E, as well as glutathione . This means that R-ALA enhances the activity of these antioxidants, allowing them to continue their protective roles against oxidative stress and free radicals .

-

Anti-inflammatory Properties

-

Supporting Cardiovascular Health

-

Management of Neurodegenerative Diseases

-

Histone Deacetylases Inhibition

- A study found that histone deacetylases HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 are molecular targets of the reduced form of lipoic acid . The inhibition of HDACs by ®-lipoic acid and lipoamide may explain why both compounds prevent stress granule formation in cells and may also provide a molecular rationale for many other phenotypic effects elicited by lipoic acid .

-

Enzyme Production

- R-ALA could potentially be used in the production of acid-resistant enzymes . These enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .

- The acquisition strategies for these enzymes include mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .

-

Microbial Resistance

- Microorganisms encounter acid stress during multiple bioprocesses . R-ALA could potentially be used to develop a variety of resistance mechanisms in these microorganisms .

- The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . The acid tolerance mechanisms can be used to protect probiotics .

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound.

For a specific compound, these details can often be found in scientific literature. Tools like Google Scholar, PubMed, and others can be used to find relevant papers. Each paper can then be analyzed to extract the required information. The analysis should be done critically, considering the source of the information and the methods used to obtain it.

I hope this information is helpful and encourages you to explore further. If you have any more questions, feel free to ask!

Eigenschaften

IUPAC Name |

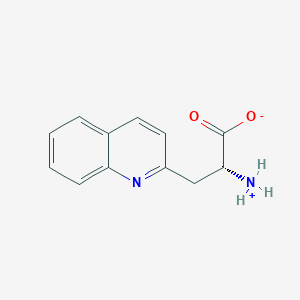

(2R)-2-amino-2-methylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-2-Amino-2-methylbutanedioic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

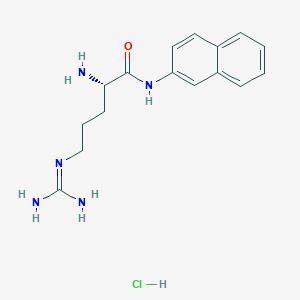

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)

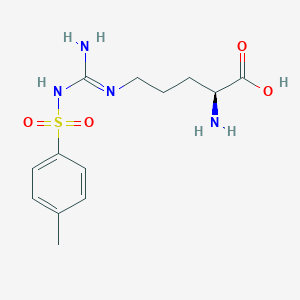

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)

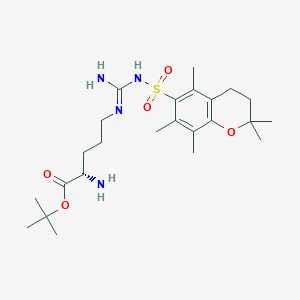

![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)